8-[(3-Trifluoromethyl)benzyloxy]caffeine
Description
8-[(3-Trifluoromethyl)benzyloxy]caffeine is a C8-modified caffeine derivative where a 3-(trifluoromethyl)benzyloxy group is introduced at the C8 position of the xanthine core. This modification enhances its pharmacological profile compared to unmodified caffeine, particularly in terms of receptor binding affinity, metabolic stability, and bioactivity .
Properties
Molecular Formula |
C16H15F3N4O3 |
|---|---|
Molecular Weight |
368.31 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-[[3-(trifluoromethyl)phenyl]methoxy]purine-2,6-dione |
InChI |
InChI=1S/C16H15F3N4O3/c1-21-11-12(22(2)15(25)23(3)13(11)24)20-14(21)26-8-9-5-4-6-10(7-9)16(17,18)19/h4-7H,8H2,1-3H3 |
InChI Key |
MJKQEGLZEOPZNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1OCC3=CC(=CC=C3)C(F)(F)F)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-[(3-Trifluoromethyl)benzyloxy]caffeine involves several steps, typically starting with the modification of caffeine. One common method includes the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents to facilitate the coupling process . Industrial production methods may scale up these reactions, optimizing for yield and purity.
Chemical Reactions Analysis
8-[(3-Trifluoromethyl)benzyloxy]caffeine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-[(3-Trifluoromethyl)benzyloxy]caffeine has several scientific research applications:
Mechanism of Action
The primary mechanism of action for 8-[(3-Trifluoromethyl)benzyloxy]caffeine involves the inhibition of monoamine oxidase B (MAO-B). This enzyme is responsible for the catabolism of dopamine in the brain. By inhibiting MAO-B, the compound helps conserve dopamine levels, providing symptomatic relief in conditions like Parkinson’s disease . The molecular targets include the active site of MAO-B, where the compound binds and prevents the enzyme from metabolizing dopamine .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
C8–O Derivatives
- 8-Benzyloxycaffeine: Lacks the trifluoromethyl group, resulting in reduced lipophilicity and weaker binding to adenosine receptors. Demonstrates moderate antioxidant activity but lower metabolic stability .
- 8-(3-Chlorobenzyloxy)caffeine : The chloro substituent enhances electron withdrawal but is less lipophilic than trifluoromethyl. Shows moderate topoisomerase II inhibition (IC₅₀ ~10 μM) but inferior to trifluoromethyl analogs in receptor antagonism .
C8–S and C8–N Derivatives
- 8-Alkylmercaptocaffeine (C8–S): Sulfur-linked derivatives exhibit potent antioxidant activity (e.g., 8-(pyrrolidin-1-ylcarbonothioyl)sulfanylcaffeine, IC₅₀ = 2.1 μM for ROS scavenging) but shorter half-lives due to thiol oxidation .
- 8-Piperazinylcaffeine (C8–N) : Piperazine substituents enhance solubility and anticancer activity (e.g., 8-(4-methylpiperazinyl)caffeine, IC₅₀ = 12 μM against MCF-7 cells) but reduce blood-brain barrier penetration .
Triazolylmethoxy Hybrid Conjugates
Compounds like 8-caffeinyl-triazolylmethoxy-22a incorporate a 1,2,3-triazole linker, enabling π-π stacking and hydrogen bonding. These hybrids show superior anticancer activity (IC₅₀ = 5–15 μM against HepG2 cells) but require multistep synthesis .
Key Findings
- Anticancer Activity : The trifluoromethyl group enhances cytotoxicity by stabilizing interactions with hydrophobic enzyme pockets (e.g., xanthine oxidase and topoisomerase II) .
- Adenosine Receptor Antagonism: The benzyloxy group improves A2A receptor binding (Ki = 0.8 μM) compared to 8-SPT (Ki = 48 μM), while the trifluoromethyl group reduces off-target CNS effects .
- Metabolic Stability: Fluorination decreases CYP450-mediated metabolism, extending half-life (t₁/₂ = 4.2 hours vs. 2.1 hours for non-fluorinated analogs) .
SAR Trends
- Electron-Withdrawing Groups : Trifluoromethyl > chloro > methoxy in enhancing receptor affinity and enzymatic inhibition .
- Linker Flexibility : Rigid aromatic linkers (e.g., benzyloxy) favor target specificity, while flexible alkyl chains (e.g., triazolylmethoxy) improve solubility but reduce potency .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
